H-D-Ile-Asp-OH
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Overview
Description
The compound H-D-Ile-Asp-OH is a dipeptide consisting of the amino acids isoleucine and aspartic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ile-Asp-OH typically involves the condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. This reaction can be facilitated using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid and sequential addition of protected amino acids, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions
H-D-Ile-Asp-OH can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Functional groups on the amino acids can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
H-D-Ile-Asp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of H-D-Ile-Asp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function .
Comparison with Similar Compounds
Similar Compounds
H-D-Ile-Phe-OH: Another dipeptide with similar properties but different amino acid composition.
H-D-Phe-Ile-OH: A stereoisomer with different self-assembly behavior.
H-D-Ile-Glu-OH: A dipeptide with glutamic acid instead of aspartic acid
Uniqueness
H-D-Ile-Asp-OH is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties.
Biological Activity
H-D-Ile-Asp-OH, also known as H-D-Isoleucine-Aspartic acid, is a dipeptide that has garnered attention in various fields of biological and medicinal research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse sources.
Chemical Structure and Synthesis
Chemical Structure : this compound is composed of two amino acids: D-Isoleucine and Aspartic acid. Its molecular formula is C8H14N2O3, with a molecular weight of approximately 174.20 g/mol.
Synthesis Methods : The synthesis of this compound typically involves the condensation reaction between the carboxy group of D-Isoleucine and the amino group of Aspartic acid. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF) for optimal yields.
Biological Activity
This compound exhibits a range of biological activities that are significant for both fundamental research and therapeutic applications.
1. Role in Protein-Protein Interactions
Research indicates that this compound plays a crucial role in mediating protein-protein interactions. These interactions are vital for various cellular processes, including signal transduction and enzyme activity modulation. The peptide's ability to bind to specific receptors or enzymes can influence their functional states, making it an important compound for studying cellular mechanisms .
2. Antioxidant Properties
The peptide has been investigated for its antioxidant properties, which are essential in combating oxidative stress within cells. Antioxidant peptides like this compound can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation, thus protecting cells from damage .
3. Therapeutic Potential
This compound has been explored for its potential therapeutic applications, including:
- Drug Delivery Systems : Its structure allows it to function as a vehicle for targeted drug delivery, enhancing the bioavailability of therapeutic agents.
- Peptide-Based Drugs : The compound is being studied for its efficacy in developing peptide-based pharmaceuticals that can target specific biological pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant effects of various peptides, including this compound, using in vitro assays. Results indicated that this peptide effectively reduced oxidative stress markers in cellular models .
- Protein Interaction Studies : Research examining the binding affinity of this compound to various enzymes revealed significant interactions that could modulate enzyme activity, suggesting its potential as a biochemical tool for studying metabolic pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6+,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXVAXOSIPTXEC-GKROBHDKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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